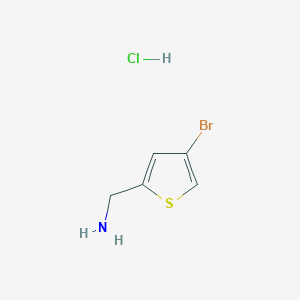
2-Benzothiazol-2-yl-2-methylpropionitrile
Descripción general
Descripción
2-Benzothiazol-2-yl-2-methylpropionitrile is a chemical compound with the molecular formula C11H10N2S . It has an average mass of 202.275 Da and a monoisotopic mass of 202.056473 Da .
Synthesis Analysis
The synthesis of this compound and its derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Benzothiazole compounds, including derivatives like 2-Benzothiazol-2-yl-2-methylpropionitrile, have been studied for their environmental impact, especially in industrial wastewater contexts. A study highlighted their presence as degradation products of fungicides in tannery wastewater, underscoring concerns about their limited biodegradability and potential aquatic toxicity. This has implications for environmental pollution and ecological harm (Reemtsma, Fiehn, Kalnowski, & Jekel, 1995).
Antitumor Applications
A significant area of research for benzothiazole derivatives is their application in antitumor therapy. Several studies have focused on the development of benzothiazole-based compounds as antitumor agents, revealing mechanisms like selective uptake into tumor cells, induction of cytochrome P450 enzymes, and formation of DNA adducts leading to cell death. This research has identified specific benzothiazole derivatives as potential clinical candidates for cancer treatment (Bradshaw & Westwell, 2004), (Bradshaw et al., 2002).
Synthesis and Characterization
The synthesis and characterization of benzothiazole derivatives are crucial for exploring their potential in various applications. Studies have been conducted on the synthesis of different benzothiazole-imino-benzoic acid ligands and their metal complexes, revealing antimicrobial activities against various bacterial strains. This highlights the versatility of benzothiazole compounds in creating new pharmacologically active agents (Mishra et al., 2019).
Antimicrobial and Antiparasitic Properties
Benzothiazole derivatives have demonstrated significant antimicrobial and antiparasitic properties. Studies have shown that certain benzothiazole compounds possess antiproliferative activity against parasites like Leishmania infantum and Trichomonas vaginalis, indicating their potential as antiparasitic agents (Delmas et al., 2002).
Biological Evaluation for Chemotherapeutics
Research on benzothiazole-based compounds extends to their potential as chemotherapeutics. These compounds, often synthesized with various substituents, have been evaluated for their biological activities, including anticancer properties. The range of pharmacological activities suggests a promising future for benzothiazole derivatives in drug discovery (Elgemeie, Azzam, & Osman, 2020).
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-11(2,7-12)10-13-8-5-3-4-6-9(8)14-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNMCRPDVLARDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653010 | |
| Record name | 2-(1,3-Benzothiazol-2-yl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66277-05-2 | |
| Record name | 2-(1,3-Benzothiazol-2-yl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methyl-3-(2-methylpropyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1499101.png)








![Methyl 4-{[(3-chloropropoxy)carbonyl]amino}benzoate](/img/structure/B1499129.png)


